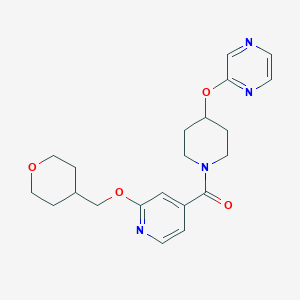

(4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

Description

The compound (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone features a methanone core linking two heterocyclic moieties:

- Piperidine-Pyrazine moiety: A piperidine ring substituted with a pyrazin-2-yloxy group at the 4-position.

- Pyridine-THP moiety: A pyridine ring substituted at the 2-position with a tetrahydro-2H-pyran-4-yl methoxy group.

Properties

IUPAC Name |

[2-(oxan-4-ylmethoxy)pyridin-4-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c26-21(25-9-2-18(3-10-25)29-20-14-22-7-8-24-20)17-1-6-23-19(13-17)28-15-16-4-11-27-12-5-16/h1,6-8,13-14,16,18H,2-5,9-12,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXXNEFLEZWJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of piperidine, a six-membered heterocycle that plays a significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals. .

Biochemical Analysis

Biochemical Properties

The biochemical properties of this compound are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context. For example, it has been suggested that the compound might have anti-fibrotic activities.

Cellular Effects

The cellular effects of (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone are not fully known. It has been suggested that the compound might have an effect on the production of collagen in vitro. This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

The compound (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone , with CAS number 2034362-31-5 , is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 386.5 g/mol . Its structural characteristics include a piperidine ring and a pyrazine moiety, which are known to enhance biological activity in various contexts.

| Property | Value |

|---|---|

| CAS Number | 2034362-31-5 |

| Molecular Formula | C₁₉H₂₂N₄O₃ |

| Molecular Weight | 386.5 g/mol |

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzyme inhibition and receptor modulation. Preliminary studies suggest that it may exhibit significant inhibitory effects on specific kinases involved in cancer progression.

Inhibitory Activity

Research indicates that compounds similar to this one often target receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and proliferation. Specifically, the compound may inhibit the activity of:

- PDGFRA (Platelet-Derived Growth Factor Receptor Alpha) - implicated in various cancers.

- KIT (a receptor tyrosine kinase) - associated with gastrointestinal stromal tumors (GISTs).

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines. For instance, studies involving similar compounds have shown a growth inhibitory activity significantly greater than conventional treatments such as perillyl alcohol .

Case Study: Cancer Cell Lines

A comparative analysis was conducted using a panel of six human cancer cell lines, including glioma and melanoma models. The results indicated that the compound's analogs displayed:

- An IC50 value indicative of potent cytotoxicity.

- Mechanisms involving apoptosis and cell cycle arrest.

Future Directions

Research into the biological activity of this compound is ongoing. Future investigations will focus on:

- In Vivo Studies : To confirm efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating specific pathways influenced by the compound.

- Structure–Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

Analogue 1 : (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone (CAS 1381154-69-3)

- Molecular Formula : C₁₅H₁₆N₄O₂

- Molecular Weight : 284.31 g/mol

- Structural Difference : Lacks the 2-((tetrahydro-2H-pyran-4-yl)methoxy) substituent on the pyridine ring .

Analogue 2 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21 from )

- Molecular Formula : C₁₆H₁₄F₃N₃OS

- Structural Features : Replaces pyridine with a thiophene ring and introduces a trifluoromethylphenyl group.

Analogue 3 : 4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives ()

Comparative Analysis Table

*Estimated based on structural addition to Analogue 1.

Impact of Substituents on Activity and Properties

Role of the Tetrahydro-2H-Pyran (THP) Group

Comparison with Trifluoromethylphenyl Derivatives (Analogue 2)

- Electronic Effects : The CF₃ group in Analogue 2 is electron-withdrawing, altering binding interactions compared to the electron-donating THP group in the target compound.

- Activity Cliffs: Minor structural changes (e.g., THP vs. CF₃) could result in significant activity differences, as noted in ligand-based similarity principles .

Research Findings and Implications

- Virtual Screening : The target compound’s THP group aligns with strategies to optimize solubility without sacrificing aromatic interactions, a trend observed in kinase inhibitors () .

Q & A

Q. What formulation strategies improve aqueous solubility for in vivo applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.